3-methyl-1,3-thiazol-2(3H)-imine hydroiodide

Description

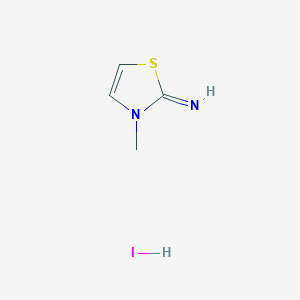

3-Methyl-1,3-thiazol-2(3H)-imine hydroiodide (CAS: 56010-23-2) is a heterocyclic compound featuring a thiazole ring with a methyl substituent at the N3 position and a hydroiodide counterion. This compound is part of a broader class of thiazol-imine derivatives, which are of significant interest in pharmaceutical and agrochemical research due to their structural versatility and bioactivity .

Key structural characteristics include:

- Thiazole core: A five-membered ring containing sulfur and nitrogen atoms.

- Methyl substituent: Enhances steric and electronic properties, influencing reactivity.

- Hydroiodide counterion: Improves solubility and stability in polar solvents.

Properties

IUPAC Name |

3-methyl-1,3-thiazol-2-imine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.HI/c1-6-2-3-7-4(6)5;/h2-3,5H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQQQCZPDHWBOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CSC1=N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56010-23-2 | |

| Record name | 2,3-DIHYDRO-2-IMINO-3-METHYLTHIAZOLE HYDROIODIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method 1: Bromination and Cyclization in a One-Pot System

This method involves initial bromination of the α-active methylene ketone, followed by nucleophilic substitution with thiocyanate, and subsequent cyclization with primary amines to form the thiazole core, which is then converted into the hydroiodide salt.

Bromination of α-Active Methylene Ketone:

- Dissolve acetylacetone (or equivalent) in ethanol.

- Add NBS (1.1 equivalents) and a radical initiator like benzoyl peroxide.

- Stir at room temperature for approximately 30 minutes to form 3-bromoacetylacetone.

Nucleophilic Substitution with Potassium Thiocyanate:

- Add KSCN (1 equivalent) directly to the reaction mixture.

- Continue stirring at room temperature for about 1 hour, allowing substitution of bromide with thiocyanate to form 3-thiocyanateacetylacetone.

Cyclization with Primary Amine:

- Add primary amine (e.g., benzylamine) directly to the mixture.

- Reflux the entire mixture for 2-4 hours.

- The nucleophilic attack and cyclization lead to the formation of the thiazole ring, yielding the intermediate 3-methyl-1,3-thiazol-2(3H)-imine .

-

- Add hydroiodic acid or hydroiodide salt solution to the reaction mixture.

- Reflux or stir at room temperature to convert the free base into hydroiodide salt .

- Isolate the product via filtration, washing, and drying.

- One-pot process minimizes purification steps.

- High yields (~70-90%) reported.

- Suitable for diverse α-active ketones and amines.

Reaction Mechanism

The synthesis mechanism involves:

- Radical bromination at the active methylene position.

- Nucleophilic substitution of bromide with thiocyanate, forming a thiocyanate derivative.

- Cyclization with primary amines, where nucleophilic attack at the carbonyl or thiocyanate group leads to thiazole ring formation.

- Protonation or salt formation with hydroiodic acid to produce the hydroiodide salt.

This pathway is supported by spectroscopic data, X-ray crystallography, and chemical reactivity studies.

Data Table: Summary of Preparation Conditions

Research Findings and Notes

- The one-pot synthesis is efficient and avoids chromatography and extraction, streamlining production.

- The reaction pathway has been validated by spectroscopic and crystallographic analyses, confirming the structure of the target compound.

- Variations in primary amines and α-active ketones can tailor the substitution pattern, leading to diverse derivatives.

- The hydroiodide salt exhibits enhanced stability and solubility, advantageous for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1,3-thiazol-2(3H)-imine hydroiodide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the imine group to an amine group.

Substitution: The hydroiodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium hydroxide or potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Pharmacological Properties

The compound has shown promise in pharmacological studies, particularly as a positive allosteric modulator for the M3 muscarinic acetylcholine receptor (mAChR). A study highlighted the structure-activity relationship (SAR) of thiazole derivatives, revealing that specific modifications can enhance receptor selectivity and potency. Notably, one derivative demonstrated a 36-fold increase in activity at 1 µM concentration, indicating its potential as a therapeutic agent for conditions related to the M3 mAChR pathway, such as bladder dysfunctions .

Synthesis of Derivatives

The synthesis of thiazole derivatives, including 3-methyl-1,3-thiazol-2(3H)-imine hydroiodide, has been achieved through efficient one-pot procedures involving α-active methylene ketones. This method allows for the rapid generation of various imine derivatives that can be screened for biological activity. The resulting compounds have been evaluated for their pharmacokinetic profiles and biological efficacy, further establishing their relevance in drug development .

Synthetic Routes

Various synthetic methodologies have been explored to produce 3-methyl-1,3-thiazol-2(3H)-imine hydroiodide efficiently. A notable approach involves the use of N-bromosuccinimide in combination with potassium thiocyanate to facilitate the formation of thiazole rings from starting materials like α-active methylene ketones. This method provides high yields and purity of the desired product, making it suitable for further functionalization .

Reaction Mechanisms

The reaction mechanisms involved in synthesizing thiazole derivatives typically include bromination followed by nucleophilic substitution reactions. Understanding these mechanisms is crucial for optimizing yield and minimizing by-products during synthesis. The detailed study of these reactions also aids in developing new synthetic strategies that could lead to novel thiazole-based compounds with enhanced properties .

Case Study: Positive Allosteric Modulation

In research focused on the M3 mAChR, compounds derived from 3-methyl-1,3-thiazol-2(3H)-imine hydroiodide were tested for their ability to modulate receptor activity positively. The findings indicated that certain derivatives could significantly enhance receptor signaling pathways without directly activating the receptor themselves. This property is particularly valuable for developing drugs with fewer side effects compared to direct agonists .

Pharmacokinetic Evaluation

Pharmacokinetic studies conducted on selected derivatives revealed promising absorption rates and bioavailability profiles when administered orally. For instance, one derivative demonstrated a bioavailability of 62% after oral administration at a dose of 1 mg/kg, suggesting its potential for therapeutic use in clinical settings .

Mechanism of Action

The mechanism by which 3-methyl-1,3-thiazol-2(3H)-imine hydroiodide exerts its effects involves interactions with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The thiazole ring may also interact with biological receptors or enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Thiazol-Imine Derivatives

Structural Variations and Substituent Effects

The bioactivity and physicochemical properties of thiazol-imine derivatives are highly dependent on substituents and counterions. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations :

- Counterion Effects : Hydroiodide and hydrobromide salts generally offer higher solubility in aqueous media compared to hydrochloride .

- Benzothiazole vs. Thiazole : Benzothiazole derivatives (e.g., 3-Allyl-4,6-difluoro) exhibit extended conjugation, which may enhance UV absorption and electronic properties for photodynamic therapies .

Stability and Intermolecular Interactions

- Hydrogen Bonding : The hydroiodide counterion in 3-methyl-1,3-thiazol-2(3H)-imine participates in hydrogen-bond networks, stabilizing the crystal lattice .

- Thermal Stability : Thiazol-imines with aromatic substituents (e.g., naphthylmethyl) exhibit higher thermal stability (decomposition >200°C) compared to aliphatic analogs .

Computational and Spectroscopic Analysis

- NMR and IR Data : Distinctive peaks for N–H stretching (3200–3400 cm⁻¹) and C=S bonds (1050–1150 cm⁻¹) are consistent across thiazol-imines, aiding structural confirmation .

Biological Activity

3-Methyl-1,3-thiazol-2(3H)-imine hydroiodide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3-methyl-1,3-thiazol-2(3H)-imine hydroiodide is with a molecular weight of approximately 204.19 g/mol. The compound features a thiazole ring, which is known for its reactivity and biological significance. The presence of the imine functional group (C=N) contributes to its nucleophilic and electrophilic properties, making it suitable for various chemical reactions and biological interactions.

Synthesis

The synthesis of 3-methyl-1,3-thiazol-2(3H)-imine hydroiodide can be achieved through several methodologies. A common approach involves the condensation reaction between 2-aminobenzenethiol and an appropriate aldehyde or ketone under acidic conditions. This one-pot synthesis method simplifies the process and increases yield efficiency .

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the structure of thiazole compounds can enhance their effectiveness against various pathogens. A series of thiazole derivatives were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria, demonstrating promising results .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| 3-Methyl-1,3-thiazol-2(3H)-imine | Antibacterial | 32 |

| Thiazole derivative X | Antifungal | 16 |

Antioxidant Properties

In vitro studies have demonstrated that 3-methyl-1,3-thiazol-2(3H)-imine hydroiodide exhibits antioxidant activity. This property is crucial in preventing oxidative stress-related damage in cells. The compound's ability to scavenge free radicals was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, showing significant scavenging activity compared to standard antioxidants .

Anticancer Potential

Thiazole derivatives have been explored for their anticancer potential. For example, a study highlighted the efficacy of certain thiazole compounds in inhibiting cancer cell proliferation in various cancer lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. In particular, compounds containing the thiazole moiety were found to inhibit key enzymes involved in cancer progression .

Case Studies

- Antimalarial Activity : A series of thiazole analogs were synthesized and tested against Plasmodium falciparum, revealing that specific structural modifications significantly increased antimalarial potency while maintaining low cytotoxicity in mammalian cells .

- Leishmanicidal Activity : Hybrid phthalimido-thiazoles demonstrated potent leishmanicidal activity against Leishmania infantum, with significant reductions in parasite survival observed in treated macrophages. The compounds also promoted nitric oxide production, enhancing their therapeutic potential .

The biological activities of 3-methyl-1,3-thiazol-2(3H)-imine hydroiodide can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds derived from thiazoles often act as inhibitors for various enzymes involved in metabolic pathways related to disease progression.

- Cellular Interaction : The ability to interact with cellular membranes and penetrate cells allows these compounds to exert their effects on intracellular targets.

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, these compounds can mitigate oxidative stress and protect cellular integrity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-methyl-1,3-thiazol-2(3H)-imine hydroiodide, and how can regioselectivity be controlled?

- Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition or condensation reactions. For example, describes a regioselective approach using 1-acyl-2-phenylacetylenes and thiourea derivatives under mild heating (78–80°C), yielding products with 57–60% efficiency. Regioselectivity is influenced by electron-withdrawing substituents on the acetylene and solvent polarity. X-ray crystallography (e.g., SHELX software ) is critical for confirming regiochemistry.

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to verify imine tautomerism (e.g., shifts at δ 160–170 ppm for C=N in ).

- Chromatography : HPLC with UV detection (λmax ~250–300 nm, as seen in thiazole analogs in ).

- Elemental analysis : Match experimental C/H/N/S values to theoretical calculations (e.g., ±0.3% tolerance in ).

Q. What computational methods are suitable for predicting its electronic properties?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/M06-2X level with a 6-311++G(d,p) basis set can calculate HOMO-LUMO gaps, global reactivity descriptors (electrophilicity index, chemical hardness), and natural bond orbital (NBO) charges. Solvent effects (e.g., polarizable continuum models) improve accuracy, as demonstrated for similar imines in .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for tautomeric forms of this compound?

- Methodological Answer : Dynamic NMR experiments at variable temperatures (e.g., 24–45°C in ) can detect tautomerization rates. For example, coalescence temperatures in ¹H NMR reveal energy barriers between enamine and imine forms. Complementary IR spectroscopy (C=N stretches at ~1600 cm⁻¹) and X-ray diffraction ( ) provide structural confirmation .

Q. What strategies optimize its biological activity in pharmacological studies?

- Methodological Answer : Structure-activity relationship (SAR) studies require:

- Substituent modulation : Introduce electron-donating/withdrawing groups (e.g., para-substituted aryl groups in ) to alter lipophilicity and binding affinity.

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict interactions with target proteins (e.g., kinase domains in ).

- In vitro assays : Test cytotoxicity against cell lines (e.g., HCT-116 colon cancer cells in ) with IC₅₀ determination .

Q. How do solvent and temperature affect its stability during kinetic studies?

- Methodological Answer : Conduct Arrhenius analysis using kinetic data at multiple temperatures (e.g., 24.6–44.9°C in ). For example, in acetonitrile, the dimerization rate of 3-methyl-1,2-xylylene analogs follows pseudo-first-order kinetics, with activation energies calculated via Eyring plots . Stabilizing agents (e.g., antioxidants) may mitigate degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.